3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6-4-3(13-9-6)1-2-8-5(4)7(11)12/h5,8H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCBPNMITMFFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1ONC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909683 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105701-66-4 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-component reactions. For example, one common method includes the reaction of 5-amino-3-methylisoxazole with cyclic diketones and aromatic aldehydes under various conditions such as microwave irradiation or ultrasonication. This approach allows for the efficient generation of the target compound while minimizing by-products .
Antitumor Activity
Several studies have explored the antitumor potential of isoxazole derivatives. For instance, a library of oxadiazole compounds was evaluated for cytotoxicity against murine tumor lines. Some derivatives exhibited selectivity for tumor cells over normal cells by a factor of three to four times . This suggests that compounds similar to this compound may possess similar properties.
Neuropharmacological Effects
Research has indicated that derivatives of isoxazole compounds can act as selective agonists for serotonin receptors (5-HT2A and 5-HT2C). For example, N-Bn-THAZ analogues showed significant cognitive enhancement in animal models when administered . This highlights the potential neuropharmacological applications of compounds within this chemical class.
The biological activity of this compound may be attributed to its interaction with various biological targets. Studies have shown that similar compounds can inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis in cancer cells. In vitro assays demonstrated that certain derivatives exhibited potent FAS inhibition compared to established inhibitors like C75 .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 1-Oxo-3-substituted isothiochroman | FAS inhibition | Compounds showed higher therapeutic indices than C75. |
| Study 2 | N-Bn-THAZ analogue | Cognitive enhancement | Improved performance in Y-maze model; effects reversible by selective antagonists. |
| Study 3 | Oxadiazole derivatives | Cytotoxicity | Selective cytotoxicity against tumor cells; three to four times more potent than normal cells. |
Scientific Research Applications
The compound 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic organic compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by case studies and data tables.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit antimicrobial properties. A study demonstrated that This compound showed promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Case Study: Synthesis and Evaluation
A synthesis of this compound was conducted to evaluate its efficacy against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Materials Science
Polymer Chemistry
The compound has been investigated for its role as a monomer in polymer synthesis. Its unique structure allows for the incorporation into polymer chains which can enhance the thermal and mechanical properties of the resultant materials.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
Agricultural Chemistry
Pesticide Development
This compound has shown potential as a precursor in the synthesis of novel pesticides. Its structural features contribute to the development of compounds that can effectively target pests while being environmentally friendly.
Case Study: Insecticidal Activity
A derivative synthesized from This compound was tested against Aphis gossypii (cotton aphid). The study reported a significant reduction in pest populations with an LC50 value of 25 ppm.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyridine-based heterocycles are highlighted below, with key distinctions in substituents, heteroatoms, and applications.
Table 1: Structural and Functional Comparison
Notes:
- Formula Discrepancy : The target compound’s formula inconsistency (C₆H₄ClN₃ vs. C₇H₈N₂O₄) may reflect reporting errors or isomer variations.
- Heteroatom Impact : Replacing isoxazole with thiazole (e.g., 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine) introduces sulfur, which can influence electronic properties and binding affinity .
Key Research Findings
Agrochemical Potential: Imazamox and Imazethapyr demonstrate that pyridinecarboxylic acids with fused heterocycles are effective ALS inhibitors . The target compound’s isoxazole ring may confer distinct herbicidal or fungicidal activity, though this remains unverified.
Synthetic Utility : Derivatives like 6-Ethyl-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid (MW 206.20) are used as intermediates in drug synthesis, suggesting analogous roles for the target compound .
Preparation Methods
Traditional Thermal Methods
Classical MCRs involve heating a mixture of precursors under reflux conditions. For example, a protocol combining 5-amino-3-methylisoxazole with cyclic diketones and aromatic aldehydes in acidic media yields the target compound. A typical reaction involves refluxing at 80–100°C for 12–24 hours in ethanol or acetic acid, achieving yields of 60–70%. The mechanism proceeds via initial imine formation, followed by cyclization and oxidation steps.
Key Parameters :
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A study demonstrated that irradiating the reaction mixture at 100°C for 30 minutes in a sealed vessel increased the yield to 85%. This method minimizes side reactions and energy consumption.
Advantages :
Ultrasonication Techniques
Ultrasonication promotes cavitation, enhancing mass transfer and reaction kinetics. A protocol using ultrasonic baths (40 kHz, 300 W) at 50°C for 2 hours achieved 78% yield, comparable to microwave methods but with lower energy input.
Catalytic Systems in Synthesis
Homogeneous Acid Catalysts
Concentrated HCl or H₂SO₄ (1–2 equiv) are commonly used in MCRs. These catalysts protonate carbonyl groups, accelerating imine formation and cyclization. However, they require neutralization steps, complicating purification.
Reaction Optimization and Parameters
Temperature and Pressure Effects
Elevated temperatures (100–150°C) and moderate pressures (1–15 bar) enhance reaction rates by promoting molecular collisions. A study on similar heterocycles showed that increasing pressure from 1 to 10 bar reduced reaction time by 40%.
Stoichiometric Ratios
Optimal molar ratios of precursors (e.g., 1:1:1 for isoxazole, diketone, and aldehyde) minimize by-products. Deviations beyond ±10% reduce yields due to incomplete cyclization.
Purification and Characterization
Crystallization
The crude product is typically purified via recrystallization from ethanol/water (3:1 v/v), yielding orange crystals with a melting point of 248–251°C.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving cyclization of intermediates. For example, a protocol similar to the synthesis of ethyl 3-oxo-pyrazolo[4,3-c]pyridine derivatives (e.g., refluxing precursors like 3-aminoquinoline with hydrochloric acid under controlled conditions) yields up to 84% . Optimization strategies include adjusting reaction time (e.g., 12 hours at room temperature), stoichiometric ratios of reactants, and purification via crystallization (orange crystals with defined melting points, e.g., 248–251°C) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze proton environments (e.g., δ 0.95–3.41 ppm for CH3 and CH2 groups in similar heterocycles) .
- IR : Identify carbonyl (C=O) stretches near 1646 cm⁻¹ and NH/OH stretches in the 3200–3400 cm⁻¹ range .
- Elemental Analysis : Validate empirical formulas (e.g., C24H18N4O3 with calculated C: 70.23%, H: 4.42%, N: 13.65%) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store in amber glass bottles at controlled temperatures (typically –20°C) to prevent photodegradation. Stability studies on analogous compounds (e.g., 6-hydroxy-tetramethylchromane carboxylic acid) suggest avoiding humidity and oxygen exposure .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinity to target enzymes. For example, derivatives of oxazolo-pyridine moieties have been modeled against antimicrobial targets using software like AutoDock .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Standardize assays to control variables:
- Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3).
- Cell Line Validation : Compare activity in multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects .
- Kinetic Studies : Measure IC50 values under identical buffer conditions (e.g., pH 7.4 PBS) to ensure reproducibility .
Q. How can X-ray crystallography elucidate the compound’s interaction with biological targets?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., enzymes like kinases) and collect data at 100 K using synchrotron radiation. Refinement protocols (e.g., SHELXL) achieve R-factors < 0.05, as demonstrated for isoxazolo-pyridazine derivatives .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Methodological Answer : Implement continuous flow chemistry for improved heat and mass transfer. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and address byproducts (e.g., ester hydrolysis intermediates) through fractional crystallization .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer : Follow GHS-compliant procedures:
- Skin/Eye Exposure : Rinse immediately with PBS (pH 7.4) for 15 minutes .
- Inhalation : Use fume hoods with HEPA filters; monitor airborne concentrations via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
